5-Benzyl-2-methoxybenzaldehyde

Vue d'ensemble

Description

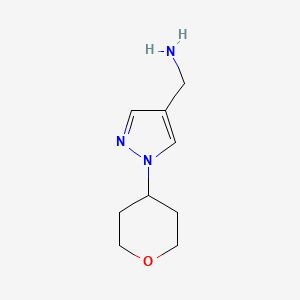

5-Benzyl-2-methoxybenzaldehyde, also known as benzyl vanillin, is a versatile compound. It has a molecular weight of 226.27 . The IUPAC name for this compound is 5-benzyl-2-methoxybenzaldehyde .

Molecular Structure Analysis

The InChI code for 5-Benzyl-2-methoxybenzaldehyde is1S/C15H14O2/c1-17-15-8-7-13 (10-14 (15)11-16)9-12-5-3-2-4-6-12/h2-8,10-11H,9H2,1H3 . This code provides a detailed representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

5-Benzyl-2-methoxybenzaldehyde has a boiling point of 229-230° Torr and a melting point of 55 . The compound’s density and other physical properties were not found in the search results.Applications De Recherche Scientifique

- Researchers use 2-Hydroxy-5-methoxybenzaldehyde (a close analog) to study the electroantennogram response of insects (e.g., vine weevils) to volatile plant compounds. This research helps understand insect behavior and develop pest control strategies .

- The benzylic position (adjacent to a benzene ring) is reactive. 5-Benzyl-2-methoxybenzaldehyde undergoes reactions such as oxidation, reduction, and halogenation at this site. These transformations are valuable in synthetic chemistry and drug discovery .

Electroantennogram Studies

Benzylic Position Reactions

Mécanisme D'action

Target of Action

5-Benzyl-2-methoxybenzaldehyde, a type of benzaldehyde, primarily targets the cellular antioxidation systems of fungi . These systems include enzymes such as superoxide dismutases and glutathione reductase . These enzymes play a crucial role in maintaining the redox balance within the cell, protecting it from oxidative stress .

Mode of Action

5-Benzyl-2-methoxybenzaldehyde disrupts the cellular antioxidation systems of fungi . It acts as a redox cycler, destabilizing cellular redox homeostasis and inhibiting microbial growth . This compound can also serve as a chemosensitizing agent, enhancing the efficacy of conventional drugs or fungicides .

Biochemical Pathways

The disruption of cellular antioxidation systems by 5-Benzyl-2-methoxybenzaldehyde leads to an imbalance in the redox state of the cell . This imbalance can trigger a cascade of reactions that ultimately lead to cell death

Pharmacokinetics

Like other benzaldehydes, it is likely to be absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine . Its bioavailability would depend on factors such as its formulation, route of administration, and individual patient characteristics.

Result of Action

The primary result of the action of 5-Benzyl-2-methoxybenzaldehyde is the inhibition of fungal growth . By disrupting cellular antioxidation systems, it induces oxidative stress within the fungal cell, leading to cell death . This makes it a potential candidate for use in antifungal treatments.

Propriétés

IUPAC Name |

5-benzyl-2-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-17-15-8-7-13(10-14(15)11-16)9-12-5-3-2-4-6-12/h2-8,10-11H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGTMQLWQYZVDHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Benzyl-2-methoxybenzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1532740.png)

![2-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}ethanol](/img/structure/B1532742.png)

![methyl({[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1532752.png)

![1-{[4-(Trifluoromethoxy)phenyl]methyl}azetidin-3-amine](/img/structure/B1532759.png)

![8-(Prop-2-en-1-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1532760.png)